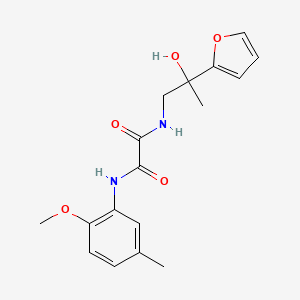![molecular formula C7H7BrF2N2O2 B2418086 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid CAS No. 1856047-21-6](/img/structure/B2418086.png)
3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C7H7BrF2N2O2 . It has an average mass of 283.070 Da and a monoisotopic mass of 281.981537 Da .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid consists of a pyrazole ring bound to a propanoic acid group . The pyrazole ring contains a bromo and a difluoromethyl substituent .Chemical Reactions Analysis
Pyrazole compounds, including 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to produce pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid include its molecular formula (C7H7BrF2N2O2), molecular weight (269.04), and its structure . More specific properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques and Structural Determination : The synthesis of related pyrazole derivatives, including those with bromo and difluoromethyl groups, has been studied, emphasizing the need for X-ray analysis for unambiguous structure determination. This is crucial for understanding the chemical nature of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Kumarasinghe, Hruby, & Nichol, 2009).
Antifungal Activity
- Antifungal Properties : Compounds structurally similar to 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid have shown significant antifungal activities. These findings are vital for developing new antifungal agents (Du et al., 2015).
Chemical Synthesis and Reactions
- Advanced Chemical Synthesis : Research on the copper-catalyzed synthesis of pyrazole derivatives, including trifluoromethylated acids, highlights innovative methods in chemical synthesis relevant to compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Zhang et al., 2021).
Medicinal Chemistry
- Medicinal Chemistry Applications : Studies on pyrazole derivatives have shown their significance in medicinal chemistry, including their potential in treating various diseases. This research provides a foundation for understanding the medicinal applications of compounds like 3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid (Pundeer et al., 2013).
Catalytic Applications
- Catalysis in Organic Synthesis : The use of 3-(Diphenylphosphino)propanoic acid in copper-catalyzed C-N coupling reactions, relevant to pyrazole synthesis, shows the compound's potential in facilitating complex organic synthesis (Liu et al., 2014).
Eigenschaften
IUPAC Name |
3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c8-4-3-12(2-1-5(13)14)11-6(4)7(9)10/h3,7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVNSGVQJTLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 125724677 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)


![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)


![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)